molecular formula C4H9NO B1526247 (2-Aminocyclopropyl)methanol CAS No. 1314929-43-5

(2-Aminocyclopropyl)methanol

Cat. No. B1526247
M. Wt: 87.12 g/mol
InChI Key: YACWILRABGNJKG-UHFFFAOYSA-N
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Description

(2-Aminocyclopropyl)methanol is an organic compound with the molecular formula C4H9NO . It is also known as acromelic acid.


Molecular Structure Analysis

The molecular formula of (2-Aminocyclopropyl)methanol is C4H9NO . The average mass is 87.120 Da and the monoisotopic mass is 87.068413 Da .

Scientific Research Applications

1. Application in Cyclopropanation Reactions

(2-Aminocyclopropyl)methanol has been utilized in cyclopropanation reactions. A study by Shintani, Moriya, and Hayashi (2011) described the palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates, forming oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. The nucleophilic attack site is directed by connecting the two reaction components and using an electron-deficient triarylphosphine ligand (Shintani, Moriya, & Hayashi, 2011).

2. Influence in Lipid Dynamics

Methanol, a common solubilizing agent, has shown significant effects on lipid dynamics in biological and synthetic membranes. A study using small angle neutron scattering revealed that methanol increases the mixing of isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations. This results in enhanced transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in the presence of increasing methanol concentrations, impacting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

3. N-Monomethylation of Aromatic Primary Amines

The direct N-monomethylation of aromatic primary amines, including various arylamines, arylsulfonamides, and amino-azoles, using methanol as a methylating agent has been achieved. This method, presented by Li et al. (2012), is significant due to its low catalyst loading, broad substrate scope, and excellent selectivities, offering an environmentally friendly approach to N-monomethylation (Li et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, methanol, indicates that it is highly flammable and toxic if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-aminocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACWILRABGNJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminocyclopropyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP Jain, JC Vederas - Organic Letters, 2003 - ACS Publications
Photolysis at 254 nm of neat (no solvent) unsymmetrical diacyl peroxides derived from cyclopropane carboxylic acids and l-aspartic acid generates protected β-cyclopropylalanines in …
Number of citations: 37 pubs.acs.org

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